DL-Homocystine DL-Homocystine L,L-homocystine is a homocystine in which both chiral centres have L configuration. It is functionally related to a L-homocysteine. It is a tautomer of a L,L-homocystine zwitterion.
Brand Name: Vulcanchem
CAS No.: 870-93-9
VCID: VC21058217
InChI: InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1
SMILES: C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Molecular Formula: C8H16N2O4S2
Molecular Weight: 268.4 g/mol

DL-Homocystine

CAS No.: 870-93-9

Cat. No.: VC21058217

Molecular Formula: C8H16N2O4S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

DL-Homocystine - 870-93-9

Specification

Description L,L-homocystine is a homocystine in which both chiral centres have L configuration. It is functionally related to a L-homocysteine. It is a tautomer of a L,L-homocystine zwitterion.
CAS No. 870-93-9
Molecular Formula C8H16N2O4S2
Molecular Weight 268.4 g/mol
IUPAC Name (2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid
Standard InChI InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Standard InChI Key ZTVZLYBCZNMWCF-WDSKDSINSA-N
Isomeric SMILES C(CSSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N
SMILES C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Canonical SMILES C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Melting Point 263 - 265 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator